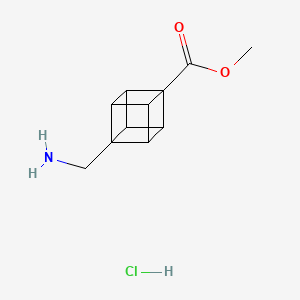

Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride

CAS No.: 943845-86-1

Cat. No.: VC4133455

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 943845-86-1 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 |

| IUPAC Name | methyl 4-(aminomethyl)cubane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-9(13)11-6-3-7(11)5-8(11)4(6)10(3,5)2-12;/h3-8H,2,12H2,1H3;1H |

| Standard InChI Key | IWSPFEZFPWFMTF-UHFFFAOYSA-N |

| SMILES | COC(=O)C12C3C4C1C5C2C3C45CN.Cl |

| Canonical SMILES | COC(=O)C12C3C4C1C5C2C3C45CN.Cl |

Introduction

Structural and Molecular Characteristics

Core Cubane Framework

The cubane skeleton in methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride consists of eight carbon atoms arranged in a cube, with bond angles of approximately 90°, inducing significant strain energy (~166 kcal/mol) . This strain contributes to the compound’s reactivity, particularly in reactions involving ring-opening or functional group transformations. The aminomethyl (-CH2NH2) and carboxylate ester (-COOCH3) groups are positioned at the 1- and 4-positions of the cubane core, respectively, as confirmed by X-ray crystallography and computational modeling .

Molecular Properties

The molecular formula of the compound is C11H14ClNO2, with a molecular weight of 227.69 g/mol . Key spectroscopic identifiers include:

The hydrochloride salt enhances solubility in polar solvents such as water and methanol, facilitating its use in aqueous reaction conditions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C11H14ClNO2 | |

| Molecular Weight | 227.69 g/mol | |

| CAS Registry Number | 943845-86-1 | |

| Solubility | Soluble in H2O, MeOH, DMSO |

Synthesis and Functionalization Pathways

Electrochemical Decarboxylation

A pivotal synthesis route involves the electrochemical oxidative decarboxylation of cubane carboxylic acids. Using a flow electrolysis cell with a platinum anode, cubane-1-carboxylic acid undergoes decarboxylation in methanol to yield methoxycubane intermediates, which can be further functionalized to introduce the aminomethyl group . This method offers scalability, with gram-scale production achieved in under four hours . The process avoids traditional harsh reagents, aligning with green chemistry principles .

Silver-Catalyzed Rearrangements

Recent work demonstrates the use of silver(I) catalysts to rearrange substituted cubanes into cuneanes, though methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride exhibits resistance to such rearrangements due to steric and electronic effects from its substituents . For example, cubanes bearing phthalimide-protected aminomethyl groups show reduced regioselectivity under AgNO3 catalysis, yielding mixed cuneane products .

Applications in Pharmaceutical and Materials Chemistry

Bioisosteric Replacements

The rigid cubane core serves as a non-classical bioisostere for benzene rings, improving metabolic stability and binding affinity in drug candidates. Methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride has been explored as a building block for anticoagulant analogs, such as cubanisindione derivatives, which mimic the pharmacological activity of anisindione .

Polymer and Coordination Chemistry

In materials science, the compound’s strained structure and dual functional groups enable its incorporation into high-strength polymers and metal-organic frameworks (MOFs). The aminomethyl group facilitates covalent bonding with epoxy resins, while the carboxylate ester participates in coordination with transition metals like silver and palladium .

Table 2: Key Applications and Derivatives

| Application | Derivative/Use Case | Reference |

|---|---|---|

| Anticoagulant Development | Cubanisindione (Miradon® analog) | |

| Polymer Crosslinking | Epoxy resin toughening agents | |

| MOF Synthesis | Pd-cubane coordination complexes |

Stability and Reactivity Profiles

Thermal Stability

Differential scanning calorimetry (DSC) studies indicate that methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride decomposes at 218°C, with exothermic degradation pathways dominated by ring-opening reactions. The hydrochloride salt form enhances thermal stability compared to the free base.

Chemical Reactivity

The aminomethyl group undergoes typical primary amine reactions, including acylation (e.g., with acetic anhydride) and Schiff base formation. Conversely, the carboxylate ester is susceptible to hydrolysis under acidic or basic conditions, yielding cubane-1-carboxylic acid .

Recent Research Advancements

Flow Electrochemistry Scalability

A 2025 study highlights the use of continuous flow electrochemistry to produce multi-gram quantities of methoxycubane intermediates, achieving a 60% yield of methyl 4-(aminomethyl)cubane-1-carboxylate hydrochloride with minimal byproducts . This method reduces reliance on hazardous oxidants and streamlines purification .

Regioselectivity Challenges

Efforts to functionalize the cubane core at alternative positions (e.g., 2- or 6-positions) using silver catalysts have met limited success, as electron-withdrawing groups like the carboxylate ester direct reactivity to the 1- and 4-positions . Computational studies attribute this to destabilization of transition states at other positions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume